Bismarck Brown

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

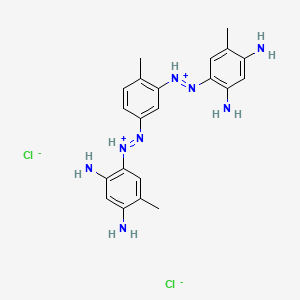

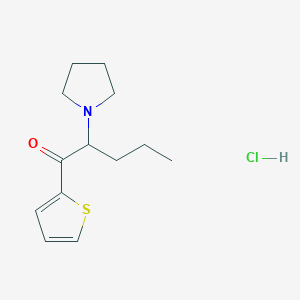

Bismarck Brown, also known as C.I. Basic Brown 1, is a diazo dye with the idealized formula [(H₂N)₂C₆H₃N₂]₂C₆H₄. It was one of the earliest azo dyes, first described in 1863 by German chemist Carl Alexander von Martius. This compound is primarily used in histology for staining tissues .

Preparation Methods

The synthesis of Bismarck Brown involves the double diazotization of 1,3-phenylenediamine. The reaction starts with the formation of a bis(diazonium) ion, which subsequently attacks two equivalents of 1,3-phenylenediamine. The reaction can be summarized as follows :

-

Double Diazotization

(H2N)2C6H4+2H++2HNO2→[C6H4(N2)2]2++2H2O

-

Coupling Reaction

2(H2N)2C6H4+[C6H4(N2)2]2+→2H++[(H2N)2C6H3N2]2C6H4

In some cases, toluenediamines are used in addition to the phenylenediamine. The resulting dye is thought to consist of oligomers with three or more diazo groups .

Chemical Reactions Analysis

Bismarck Brown undergoes various types of chemical reactions, including:

-

Oxidation: : this compound can be oxidized by Fenton processes, which involve the use of iron catalysts (Fe²⁺ or Fe³⁺) and hydrogen peroxide (H₂O₂). The presence of aromatic mediators can enhance the degradation of the dye by generating reactive oxygen species .

-

Reduction: : The azo groups in this compound can be reduced to form aromatic amines. This reaction is significant in environmental contexts, as the reduction products can be toxic .

-

Substitution: : The amino groups in this compound can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives .

Scientific Research Applications

Bismarck Brown has a wide range of applications in scientific research:

Histology: It is used for staining tissues, particularly for staining acid mucins yellow and mast cell granules brown.

Cytology: It is a constituent of Papanicolaou stain, used for cervical and other smears.

Environmental Science: This compound is used as a model compound in studies involving the degradation of azo dyes in wastewater treatment.

Industrial Applications: It has been used to give soap an amber color and as a counterstain for Victoria blue R for staining acid-fast microorganisms.

Mechanism of Action

The mechanism of action of Bismarck Brown involves its interaction with cellular components. As a metachromatic dye, it binds to acidic mucins and other cellular structures, changing their color. The dye’s staining properties are due to its ability to form complexes with cellular components, highlighting specific features under microscopic examination .

Comparison with Similar Compounds

Bismarck Brown is unique among azo dyes due to its specific staining properties and historical significance. Similar compounds include:

Victoria Blue R: Used for staining acid-fast microorganisms.

Methylene Blue: Another histological dye used for staining cellular components.

Toluidine Blue: Used for staining mast cells and other tissue components.

These compounds share similar applications in histology and cytology but differ in their specific staining properties and chemical structures.

Properties

CAS No. |

8005-78-5 |

|---|---|

Molecular Formula |

C21H26Cl2N8 |

Molecular Weight |

461.4 g/mol |

IUPAC Name |

(2,4-diamino-5-methylphenyl)-[3-(2,4-diamino-5-methylphenyl)iminoazaniumyl-4-methylphenyl]iminoazanium;dichloride |

InChI |

InChI=1S/C21H24N8.2ClH/c1-11-4-5-14(26-28-20-6-12(2)15(22)9-17(20)24)8-19(11)27-29-21-7-13(3)16(23)10-18(21)25;;/h4-10H,22-25H2,1-3H3;2*1H |

InChI Key |

WLKAMFOFXYCYDK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)N=[NH+]C2=C(C=C(C(=C2)C)N)N)[NH+]=NC3=C(C=C(C(=C3)C)N)N.[Cl-].[Cl-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-iminopurine-6,8-dione](/img/structure/B12351191.png)

![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[2-[[(2S)-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid](/img/structure/B12351195.png)

![4aH-benzo[f]isoquinolin-4-one](/img/structure/B12351221.png)

![[(2R,3S,5R)-3-acetyloxy-5-(5-iodo-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12351239.png)

![3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B12351270.png)